molecular formula C18H21BrO3 B5226807 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene

Cat. No.: B5226807
M. Wt: 365.3 g/mol
InChI Key: LMENIPREGSIREV-UHFFFAOYSA-N
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Description

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene is an organic compound with a complex structure It is a brominated aromatic ether, characterized by the presence of bromine, ethoxy, and phenoxy groups attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-ethoxyphenol and 1,2-dibromoethane.

    Williamson Ether Synthesis: The first step involves the formation of 2-(2-ethoxyphenoxy)ethanol through a Williamson ether synthesis reaction between 2-ethoxyphenol and 1,2-dibromoethane.

    Bromination: The final step involves the bromination of the intermediate product using bromine or a brominating agent such as N-bromosuccinimide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is common.

Major Products

    Nucleophilic Substitution: Products include substituted ethers, amines, and thioethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel polymers and materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene depends on its application:

    In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.

    In Biological Systems: It may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]benzene: Lacks the dimethyl groups on the benzene ring.

    2-bromo-4,5-dimethylphenol: Contains a hydroxyl group instead of the ethoxyphenoxy group.

Uniqueness

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both ethoxy and phenoxy groups, along with bromine and dimethyl substitutions, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-12-14(3)13(2)11-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENIPREGSIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C(=C2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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